Spectroscopic Analysis of N-(8-methoxynaphthalen-1-yl)acetamide: A Technical Guide
Spectroscopic Analysis of N-(8-methoxynaphthalen-1-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available spectroscopic data for the compound N-(8-methoxynaphthalen-1-yl)acetamide (CAS No. 102871-77-2). Despite a comprehensive search of available scientific databases, experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule could not be located. Therefore, this guide presents predicted data and data from closely related analogs to provide an informed estimation of its spectroscopic properties. The document also includes detailed experimental protocols for the spectroscopic analysis of aromatic amides and a workflow diagram for spectroscopic analysis in a drug development context.
Data Presentation
Due to the absence of direct experimental spectra for N-(8-methoxynaphthalen-1-yl)acetamide, the following tables provide a combination of expected values based on the analysis of its chemical structure and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (acetamide) | ~ 2.2 | Singlet | Expected range for an acetamido methyl group. |
| OCH₃ (methoxy) | ~ 4.0 | Singlet | Typical for an aryl methoxy group. |
| Naphthalene-H | 7.0 - 8.0 | Multiplets | Aromatic protons will appear as a complex set of multiplets. The exact shifts and coupling constants are difficult to predict without experimental data. |
| NH (amide) | 8.0 - 9.5 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |
¹³C NMR (Carbon-13 NMR)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (acetamide) | ~ 24 | |
| OCH₃ (methoxy) | ~ 56 | |
| Naphthalene-C | 105 - 140 | Multiple peaks |
| Naphthalene-C (quaternary) | 125 - 158 | Weaker signals for carbons attached to other non-hydrogen atoms. |
| C=O (amide) | ~ 170 |
Disclaimer: The NMR data presented above are estimations based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3350 - 3180 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Weak |
| C=O Stretch (amide I band) | 1680 - 1630 | Strong |
| N-H Bend (amide II band) | 1640 - 1550 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (aryl ether) | 1275 - 1200 (asymmetric) | Strong |
| 1075 - 1020 (symmetric) | Strong |
Table 3: Mass Spectrometry (MS) Data
| Analysis | Value | Notes |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| Predicted [M]+• | m/z 215 | Molecular ion peak. |
| Predicted [M+H]⁺ | m/z 216 | Commonly observed in ESI and CI. |
| Predicted Fragmentation | Loss of the acetyl group (-43) to give a fragment at m/z 172 is a likely fragmentation pathway. Further fragmentation of the naphthalene core would also be expected. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of N-(8-methoxynaphthalen-1-yl)acetamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, the spectral width should be set from approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Proton decoupling should be employed to simplify the spectrum.
-
The chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
-
If necessary, filter the solution through a syringe filter to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
The mass spectrum is to be acquired using a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.
-
The analysis can be performed in both positive and negative ion modes to determine the most effective ionization.
-
The mass range should be set to scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
